1-(tert-Butyl)piperazin-2-one

Description

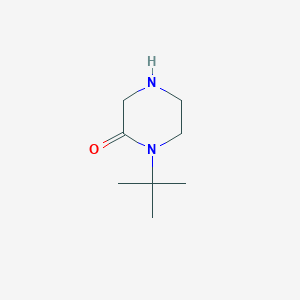

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-9-6-7(10)11/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHWGNAPUMDIQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630372 | |

| Record name | 1-tert-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681483-76-1 | |

| Record name | 1-tert-Butylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(tert-Butyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(tert-Butyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates predicted values, data from isomeric and related compounds, and general methodologies for the synthesis and biological evaluation of piperazin-2-one derivatives. This guide is intended to serve as a foundational resource for researchers, facilitating further investigation and application of this chemical scaffold. All quantitative data is presented in structured tables, and detailed experimental workflows are visualized to provide a clear understanding of the synthesis, characterization, and potential biological screening of this compound.

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. The following table summarizes available predicted data for the isomeric compound 4-(tert-butyl)piperazin-2-one and experimental data for the related compound 1-tert-butylpiperazine to provide an estimated profile. Researchers are advised to experimentally verify these properties for this compound.

| Property | Value | Compound | Data Type |

| Molecular Formula | C₈H₁₆N₂O | This compound | - |

| Molecular Weight | 156.23 g/mol | This compound | - |

| Boiling Point | 279.9 ± 33.0 °C | 4-(tert-butyl)piperazin-2-one | Predicted |

| 85-87 °C at 22 mmHg | 1-tert-butylpiperazine | Experimental | |

| 66-70 °C at 12 mmHg | 1-tert-butylpiperazine | Experimental | |

| Melting Point | 32-35 °C | 1-tert-butylpiperazine | Experimental |

| 35-40 °C | 1-tert-butylpiperazine | Experimental | |

| Density | 0.999 ± 0.06 g/cm³ | 4-(tert-butyl)piperazin-2-one | Predicted |

| pKa | 15.76 ± 0.20 | 4-(tert-butyl)piperazin-2-one | Predicted |

| 9.27 ± 0.10 | 1-tert-butylpiperazine | Predicted | |

| Solubility | Data not available | This compound | - |

Note: The predicted pKa of 15.76 for 4-(tert-butyl)piperazin-2-one appears unusually high for a piperazine derivative and should be interpreted with caution. The pKa of the parent piperazine is approximately 9.8 for the first protonation and 5.7 for the second. The predicted pKa of 9.27 for 1-tert-butylpiperazine is more in line with expected values for similar structures.

Experimental Protocols

General Synthesis of N-tert-Butyl Piperazin-2-one

A plausible synthetic route involves the cyclization of an appropriately substituted ethylenediamine derivative.

Reaction Scheme:

Step 1: Monosubstitution of Ethylenediamine N-tert-Butylethylenediamine can be reacted with an α-haloacetyl halide, such as chloroacetyl chloride, under basic conditions to form an amide intermediate.

Step 2: Intramolecular Cyclization The resulting N-(2-(tert-butylamino)ethyl)-2-chloroacetamide can then undergo intramolecular cyclization, typically promoted by a base, to yield this compound.

Detailed Protocol (Hypothetical):

-

Amide Formation: To a solution of N-tert-butylethylenediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) cooled to 0 °C, a solution of chloroacetyl chloride (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Work-up and Extraction: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Cyclization: The crude intermediate is dissolved in a suitable solvent like ethanol or DMF, and a base such as sodium ethoxide or potassium carbonate is added. The mixture is heated to reflux and monitored by TLC until the starting material is consumed.

-

Purification: After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford the desired product, this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure, including the presence of the tert-butyl group and the piperazin-2-one ring system.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the amide carbonyl (C=O) stretch of the piperazin-2-one ring.

-

Melting Point Analysis: The melting point of the purified solid product should be determined to assess its purity.

Mandatory Visualizations

As no specific signaling pathways involving this compound have been described in the literature, the following diagrams illustrate a general experimental workflow for the synthesis and characterization of a novel piperazin-2-one derivative, and a subsequent biological screening cascade.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: A general workflow for the biological screening of a novel chemical entity like this compound.

Conclusion

This compound represents a chemical scaffold with potential for further exploration in drug discovery. This technical guide has compiled the currently available, albeit limited, physicochemical data and has proposed general experimental protocols for its synthesis and characterization. The provided workflows offer a systematic approach for future research into the biological activities of this compound. It is imperative that the predicted properties are experimentally validated to provide a solid foundation for any subsequent medicinal chemistry and pharmacological studies. The versatility of the piperazin-2-one core suggests that derivatives of this compound could exhibit a range of biological effects, warranting further investigation.

Spectral Data Analysis of 1-(tert-Butyl)piperazin-2-one: A Technical Guide

Introduction: 1-(tert-Butyl)piperazin-2-one (CAS No. 1896221-68-3) is a substituted piperazinone, a class of heterocyclic compounds of interest in medicinal chemistry and drug development. The piperazine scaffold is a common feature in many biologically active molecules. This guide provides a detailed overview of the expected spectral characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification and characterization of this compound.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental data for this compound is not widely available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.35 | t | 2H | -CH₂-N(t-Bu)- |

| ~ 3.20 | s | 2H | -CO-CH₂-N- |

| ~ 2.95 | t | 2H | -N-CH₂-CH₂- |

| ~ 1.15 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168.5 | C=O (Amide Carbonyl) |

| ~ 56.0 | -C(CH₃)₃ |

| ~ 54.0 | -CO-CH₂-N- |

| ~ 49.0 | -CH₂-N(t-Bu)- |

| ~ 45.0 | -N-CH₂-CH₂- |

| ~ 28.5 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for a cyclic amide (lactam).

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2970-2850 | Strong | C-H stretching (alkyl) |

| ~ 1670-1650 | Strong | C=O stretching (amide I band)[1][2] |

| ~ 1470-1450 | Medium | C-H bending |

| ~ 1250-1150 | Medium-Strong | C-N stretching |

Mass Spectrometry (MS)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns for piperazine derivatives.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment | Notes |

| 156 | [M]⁺ | Molecular Ion (C₈H₁₆N₂O) |

| 141 | [M - CH₃]⁺ | Loss of a methyl group |

| 100 | [M - C₄H₈]⁺ or [M - CO]⁺ | Loss of isobutylene or fragmentation of the piperazinone ring |

| 57 | [C₄H₉]⁺ | tert-Butyl cation (likely a prominent peak) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition (ESI-MS Example):

-

Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatograph.

-

Optimize ion source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.[3][4]

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.[4][5]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for chemical compound analysis.

References

An In-depth Technical Guide on the Solubility of 1-(tert-Butyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(tert-Butyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. This guide therefore provides an inferred solubility profile based on the physicochemical properties of structurally related compounds. Furthermore, it details standardized experimental protocols for determining the solubility of piperazinone derivatives, offering a practical framework for researchers. Visual aids in the form of diagrams for experimental workflows and foundational chemical principles are also included to support laboratory investigations.

Introduction to this compound

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs. The piperazin-2-one moiety, a lactam derivative of piperazine, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. The introduction of a bulky tert-butyl group at the N1 position is expected to significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability.

A thorough investigation of public domain resources, including scientific databases and chemical literature, indicates that specific experimental solubility data for this compound is not currently available. To provide a useful reference for researchers, this guide compiles available data on closely related compounds and presents a qualitative, inferred solubility profile.

Physicochemical Properties of this compound and Related Compounds

The table below summarizes key physicochemical properties of this compound and structurally similar compounds. These properties, particularly those related to polarity and hydrogen bonding, are critical in predicting solubility behavior. Data for the target compound is based on computational predictions, while data for related compounds is sourced from chemical databases.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| This compound | Not Found | C₈H₁₆N₂O | 156.23 | ~280 | ~1.0 |

| 4-(tert-Butyl)piperazin-2-one | 1896221-68-3 | C₈H₁₆N₂O | 156.23 | 279.9 ± 33.0[1] | 0.999 ± 0.06[1] |

| 1-tert-Butylpiperazine | 38216-72-7 | C₈H₁₈N₂ | 142.24 | 196 - 198[2] | 0.886[2] |

| tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine) | 57260-71-6 | C₉H₁₈N₂O₂ | 186.25 | 98-100[3] | 1.030 ± 0.06[3] |

Inferred Solubility Profile of this compound

Based on the general principle of "like dissolves like" and the structural features of this compound (a polar lactam group, a secondary amine capable of hydrogen bonding, and a nonpolar tert-butyl group), the following qualitative solubility profile can be inferred:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the lactam and the secondary amine, which can act as hydrogen bond donors and acceptors, suggests that this compound will likely exhibit moderate to good solubility in polar protic solvents. However, the bulky, nonpolar tert-butyl group may reduce aqueous solubility compared to unsubstituted piperazin-2-one.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent solvents for a wide range of organic compounds containing polar functional groups.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the piperazin-2-one core, the solubility in nonpolar solvents is expected to be low.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected in solvents of intermediate polarity like dichloromethane and chloroform.

The following diagram illustrates the "like dissolves like" principle which guides these inferences.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, a standardized experimental method is required. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

4.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Methanol, DMSO)

-

Sealed glass vials (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

4.2. Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

References

Crystal Structure of N-tert-butyl Piperazinone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N-tert-butyl piperazinone analogs, a class of compounds with significant interest in medicinal chemistry due to their potential therapeutic applications. This document summarizes key crystallographic data, details experimental protocols for their synthesis and structural determination, and visualizes their interaction with relevant biological pathways.

Introduction

The piperazinone scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active molecules. The incorporation of an N-tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds by providing steric bulk and modulating lipophilicity. Understanding the three-dimensional structure of these analogs at an atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

While a comprehensive public database of crystal structures for a wide range of N-tert-butyl piperazinone analogs remains under development, this guide compiles available data on closely related structures to infer key structural features. Furthermore, it delves into the synthetic methodologies and the mechanism of action for a notable class of piperazinone derivatives: farnesyltransferase inhibitors.

Crystallographic Data of N-tert-butyl Piperazine Analogs

Although a specific crystal structure for a simple N-tert-butyl piperazinone analog was not publicly available at the time of this guide's compilation, the analysis of the closely related N-tert-butyl piperazine derivatives provides valuable insights into the conformational preferences of the core ring structure. The piperazine ring in these analogs typically adopts a stable chair conformation.

Below is a summary of the crystallographic data for a representative N-tert-butyl piperazine analog, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

| Compound | tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate |

| Chemical Formula | C₂₀H₂₇FN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 10.5982(2) Å, b = 8.4705(1) Å, c = 14.8929(3) Å |

| α = 90°, β = 97.430(1)°, γ = 90° | |

| Volume (ų) | 1325.74(4) |

| Z | 4 |

| Key Structural Features | The piperazine ring adopts a chair conformation with di-equatorial substitution. |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis, crystallization, and X-ray diffraction analysis of N-tert-butyl piperazinone and piperazine analogs, based on published procedures.

Synthesis of N-tert-butyl Piperazinone Analogs

The synthesis of the piperazinone core can be achieved through various synthetic routes. A common approach involves the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide. The N-tert-butyl group is typically introduced by reacting piperazin-2-one with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

General Procedure:

-

N-Alkylation: To a solution of a substituted aniline in a suitable solvent (e.g., DMF), an α-bromo ester is added, and the mixture is heated.

-

Cyclization: The resulting intermediate is treated with a strong base (e.g., sodium hydride) to facilitate intramolecular cyclization, forming the piperazinone ring.

-

N-tert-butylation: The piperazinone is dissolved in a solvent like dichloromethane, and di-tert-butyl dicarbonate and a base (e.g., triethylamine) are added. The reaction is stirred at room temperature to yield the N-tert-butyl piperazinone analog.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis.

General Procedure:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethyl acetate, hexane, methanol).

-

Slow Evaporation: The solution is filtered and left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: Alternatively, a concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystal growth.

X-ray Diffraction Analysis

The determination of the molecular structure from a single crystal is performed using an X-ray diffractometer.

General Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and placed in the X-ray beam. Diffraction data are collected as a series of frames while the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway

Several N-arylpiperazinone derivatives have been identified as potent inhibitors of farnesyltransferase (FTase).[1] FTase is a crucial enzyme in the post-translational modification of the Ras protein, a key component of the Ras-Raf-MEK-ERK signaling pathway that regulates cell proliferation, differentiation, and survival.[2] The farnesylation of Ras is essential for its localization to the cell membrane and its subsequent activation. By inhibiting FTase, these piperazinone analogs prevent Ras processing, thereby blocking the downstream signaling cascade and inhibiting cancer cell growth.[3][4]

Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the Ras-Raf-MEK-ERK signaling pathway and the point of inhibition by farnesyltransferase inhibitors like N-arylpiperazinone analogs.

References

- 1. N-arylpiperazinone inhibitors of farnesyltransferase: discovery and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The piperazin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This technical guide offers an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of piperazin-2-one derivatives across various therapeutic areas, with a particular focus on their anticancer, antimicrobial, and neuroprotective potential. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource to support the discovery and development of novel therapeutics based on this versatile scaffold.

Anticancer Activity

Piperazin-2-one derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of cancer cell lines.[1] A significant mechanism of action for some of these compounds is the inhibition of farnesyltransferase, a key enzyme in the post-translational modification of Ras proteins.[1] By disrupting the Ras signaling pathway, which is often hyperactivated in cancerous cells, these derivatives can inhibit cell proliferation and induce apoptosis.[1]

Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is a critical enzyme that catalyzes the attachment of a farnesyl group to the C-terminus of specific proteins, including the Ras family of small GTPases. This farnesylation is essential for the proper localization and function of Ras proteins in signal transduction pathways that control cell growth and proliferation. Inhibition of FTase has been a key strategy in the development of anticancer therapies.

dot

Caption: Inhibition of the Ras signaling pathway by piperazin-2-one derivatives.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [2][3] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 | [2] |

| Piperazine-substituted chalcone PC10 | MAO-B | 0.65 | |

| Piperazine-substituted chalcone PC11 | MAO-B | 0.71 | |

| 2j | MAO-A | 23.10 | [4][5][6] |

| 2m | MAO-A | 24.14 | [4][5][6] |

| Pyridazinobenzylpiperidine S5 | MAO-B | 0.203 | [7] |

| Pyridazinobenzylpiperidine S15 | MAO-A | 3.691 | [7] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

Materials:

-

Cancer cell lines (e.g., HT-29, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the piperazin-2-one derivatives. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[10]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

-

Absorbance Reading: Measure the absorbance at 492 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

dot

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Activity

Derivatives of piperazine have demonstrated significant activity against a variety of bacterial and fungal pathogens.[11] Their mechanisms of action can vary, with some compounds targeting essential microbial enzymes.

Quantitative Data: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| RL-308 | Shigella flexineri | 2 | [12] |

| RL-308 | S. aureus | 4 | [12] |

| RL-308 | MRSA | 16 | [12] |

| RL-328 | Shigella dysentriae | 128 | [12] |

| Chalcone derivative | Candida albicans | 2.22 | [13] |

| Azole-piperazine analogue | Various bacteria & fungi | 3.1 - 25 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Antimicrobial compounds (piperazin-2-one derivatives)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or nephelometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of the piperazin-2-one derivatives in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[16][17]

Neuroprotective Activity

Piperazine derivatives have been investigated for their potential in treating neurodegenerative diseases.[18] One of the key mechanisms explored is the inhibition of monoamine oxidases (MAOs), enzymes that are crucial in the metabolism of neurotransmitters.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. Dysregulation of MAO activity is implicated in several neurological disorders, including Parkinson's and Alzheimer's diseases. Selective inhibition of MAO isoforms is a therapeutic strategy for these conditions.

Experimental Protocol: Monoamine Oxidase (MAO) Activity Assay

This fluorometric assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like p-tyramine.[19][20][21]

Materials:

-

Source of MAO enzyme (e.g., tissue homogenate)

-

p-Tyramine (substrate)

-

MAO-A inhibitor (e.g., Clorgyline)

-

MAO-B inhibitor (e.g., Pargyline or Selegiline)

-

Dye reagent that reacts with H₂O₂ to produce a fluorescent product

-

Horseradish peroxidase (HRP)

-

Assay buffer

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Prepare tissue homogenates or other enzyme sources in the assay buffer.

-

Inhibitor Addition: To measure the activity of a specific MAO isoform, pre-incubate the enzyme with a selective inhibitor for the other isoform (e.g., use Clorgyline to inhibit MAO-A and measure MAO-B activity).

-

Reaction Initiation: Add the substrate (p-tyramine), HRP, and the dye reagent to the wells.

-

Incubation: Incubate the plate at a controlled temperature.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[19]

-

Data Analysis: The rate of fluorescence increase is proportional to the MAO activity. Calculate the percent inhibition for the test compounds and determine their IC50 values.

The piperazin-2-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a wide range of biological activities, including potent anticancer effects through the inhibition of key signaling pathways, broad-spectrum antimicrobial activity, and promising neuroprotective properties via enzyme inhibition. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new piperazin-2-one-based drug candidates. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. ijcmas.com [ijcmas.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. ijbpas.com [ijbpas.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Microdilution | MI [microbiology.mlsascp.com]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abcam.cn [abcam.cn]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. resources.bio-techne.com [resources.bio-techne.com]

The Piperazinone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Structure-Activity Relationship of N-Substituted Piperazinones for Researchers, Scientists, and Drug Development Professionals.

The piperazin-2-one moiety has emerged as a versatile and privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its inherent structural features, including a conformationally constrained ring system and two strategic nitrogen atoms, provide an excellent platform for the design of potent and selective therapeutic agents. This technical guide delves into the critical structure-activity relationships (SAR) of N-substituted piperazinones, offering a comprehensive overview of their therapeutic potential, with a primary focus on their roles as Factor Xa inhibitors, dipeptidyl peptidase-4 (DPP-4) inhibitors, and cytotoxic agents against cancer.

Factor Xa Inhibitors: A New Frontier in Anticoagulation

N-substituted piperazinones have been extensively investigated as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. The development of potent and selective FXa inhibitors represents a significant advancement in the prevention and treatment of thromboembolic disorders.

Structure-Activity Relationship of Piperazinone-Based Factor Xa Inhibitors

A systematic exploration of substitutions on the piperazinone core has revealed key structural requirements for potent FXa inhibition. A seminal study in this area described a series of substituted piperazinone-based transition state inhibitors, with one compound exhibiting an impressive IC50 of 0.9 nM.[1] Another study on 1-arylsulfonyl-3-piperazinone derivatives identified a potent inhibitor with an IC50 of 0.06 µM and high selectivity over other serine proteases like thrombin and trypsin.[2]

The general SAR for these inhibitors can be summarized as follows:

-

N1-Substitution: The substituent at the N1 position of the piperazinone ring is crucial for interacting with the S4 pocket of Factor Xa. Bulky, hydrophobic groups, often containing aromatic or heteroaromatic rings, are generally favored. For instance, a 4-(piperidino)pyridine group has been shown to be an effective replacement for the more traditional guanidino or amidino moieties.[2]

-

N4-Substitution: The N4 position often accommodates a group that projects towards the S1 pocket of the enzyme. Aromatic groups, such as a substituted phenyl or naphthyl ring, are common. The nature and position of substituents on this aromatic ring significantly influence potency. For example, a 6-chloro-2-naphthalenylsulfonyl group at the N4 position has been shown to be highly effective.[2]

Table 1: SAR of N-Substituted Piperazinones as Factor Xa Inhibitors

| Compound ID | N1-Substituent | N4-Substituent | Factor Xa IC50 (nM) | Reference |

| 34 | (Structure not fully disclosed in abstract) | (Structure not fully disclosed in abstract) | 0.9 | [1] |

| M55113 (30a) | [[1-(4-pyridinyl)-4-piperidinyl]methyl] | (6-Chloro-2-naphthalenyl)sulfonyl | 60 | [2] |

Experimental Protocols

A general synthetic route involves the reaction of a suitably substituted piperazin-2-one with an arylsulfonyl chloride in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane or tetrahydrofuran. The N1-substituent can be introduced before or after the N4-sulfonylation, depending on the desired final compound and the reactivity of the starting materials.

The inhibitory activity of the synthesized compounds against Factor Xa is typically determined using a chromogenic substrate assay. The assay measures the ability of the compound to inhibit the cleavage of a specific chromogenic substrate by purified human Factor Xa. The change in absorbance over time is monitored, and the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated.

Caption: General workflow for the synthesis and evaluation of N-substituted piperazinones as Factor Xa inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Modern Approach to Diabetes Management

N-substituted piperazinones and related piperazine derivatives have also shown significant promise as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key therapeutic target for the management of type 2 diabetes. DPP-4 inhibitors work by preventing the degradation of incretin hormones, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.

Structure-Activity Relationship of Piperazine-based DPP-4 Inhibitors

SAR studies have revealed that the piperazine scaffold can effectively mimic the dipeptide structure of the natural substrates of DPP-4.

-

N1-Substitution: The N1-substituent often contains a group that can form key interactions with the S1 pocket of the DPP-4 enzyme. Aromatic or heteroaromatic rings, such as a 7-chloro-4-quinolyl group, have been shown to be effective.[3]

-

N4-Acyl Group: An acyl group at the N4 position is a common feature, with variations in this group influencing potency and selectivity. For instance, an acetylpyrrolidine moiety attached to the N4-acetyl group has been identified as a potent DPP-4 inhibitor.[3]

Table 2: SAR of N-Substituted Piperazines as DPP-4 Inhibitors

| Compound ID | N1-Substituent | N4-Acyl Moiety | DPP-4 Inhibition (%) @ 10µM | Reference |

| 2g | 7-Chloro-4-quinolyl | Acetylpyrrolidine | > P32/98 (reference) | [3] |

| 8h | Phenyl with methoxy and fluoro groups | Oxadiazole sulphonamide | 27.32 | [4][5] |

Experimental Protocols

A common synthetic strategy involves the coupling of a substituted piperazine with a carboxylic acid or its activated derivative (e.g., acid chloride or ester) to form the N-acyl bond. The substituents on the piperazine ring and the acyl group can be varied to explore the SAR.

The DPP-4 inhibitory activity is typically assessed using a fluorometric assay. The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-AMC, by recombinant human DPP-4. The fluorescence of the released product (7-amino-4-methylcoumarin) is measured, and the IC50 value is determined from the concentration-response curve.

Caption: Signaling pathway illustrating the mechanism of action of DPP-4 inhibitors.

Cytotoxic Agents: Targeting Cancer Cell Proliferation

The piperazin-2-one scaffold has also been explored for its potential as an anticancer agent. Derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Structure-Activity Relationship of Piperazinone-Based Cytotoxic Agents

A study on piperazin-2-one derivatives, designed through bioisosteric replacement of the imidazole ring of a farnesyltransferase inhibitor, revealed important SAR insights.[6]

-

Bioisosteric Replacement: Replacing the imidazole moiety with groups like guanidine, thiourea, and hydrazide led to an increase in cytotoxicity. The guanidine derivative showed the highest activity, with IC50 values less than 2 µM against two cancer cell lines.[6]

-

Substituent Effects: The electronic properties of the substituted groups appear to play a significant role in cytotoxic activity. Electron-donating or electron-withdrawing groups on the aryl rings can modulate the potency.

Table 3: Cytotoxicity of N-Substituted Piperazin-2-one Derivatives

| Compound ID | Key Functional Group | HT-29 IC50 (µM) | A549 IC50 (µM) | Reference |

| 7g | Guanidine | < 2 | < 2 | [6] |

| 7f | Thiourea | Potent | Potent | [6] |

| 7c | Hydrazide | Potent | Potent | [6] |

| 7e | Imidazole | Similar to standard | Similar to standard | [6] |

| 5 | Hydroxyl | Not significant | Not significant | [6] |

| 6 | Methoxy | Not significant | Not significant | [6] |

Experimental Protocols

The synthesis of these compounds often starts with the preparation of a 1-substituted piperazin-2-one core. This is followed by the introduction of a second substituent at the other nitrogen atom, often through an intermediate like methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate. The final step involves the conversion of the ester group to various other functionalities like amides, hydrazides, or thioureas.[6]

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability. Cancer cell lines are treated with various concentrations of the test compounds, and the IC50 value, the concentration that inhibits cell growth by 50%, is determined.

Caption: Experimental workflow for determining the cytotoxicity of N-substituted piperazinones using the MTT assay.

References

- 1. Design, synthesis, and structure-activity relationships of substituted piperazinone-based transition state factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 1-(tert-Butyl)piperazin-2-one: A Technical Guide for Drug Discovery

Introduction

1-(tert-Butyl)piperazin-2-one is a small molecule belonging to the piperazinone class of heterocyclic compounds. While direct pharmacological data for this specific molecule is not extensively available in the public domain, the piperazine and piperazin-2-one scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of potential therapeutic targets for this compound by examining the known biological activities of structurally related compounds. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts centered on this molecule.

The piperazine moiety is a versatile scaffold known to interact with a wide range of biological targets, particularly neurotransmitter receptors in the central nervous system (CNS).[1][2] The incorporation of a lactam function to form the piperazin-2-one ring, along with the presence of a bulky tert-butyl group at the N1 position, is expected to significantly influence the molecule's physicochemical properties, metabolic stability, and target interaction profile. This guide will explore potential applications in oncology, CNS disorders, and infectious diseases based on the pharmacology of related piperazin-2-one and N-tert-butyl-piperazine derivatives.

Postulated Therapeutic Arenas and Targets

Based on the activities of analogous structures, this compound may hold therapeutic potential in several key areas:

-

Central Nervous System (CNS) Disorders: Piperazine derivatives have a well-documented history of targeting CNS receptors. A structurally related compound, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one, has demonstrated anxiolytic and antidepressant-like effects, with activity at serotonergic (5-HT1A), adrenergic (α1B), and dopaminergic (D2) receptors.[3]

-

Oncology: The piperazine ring is a common feature in various anticancer agents, including kinase inhibitors.[4] Furthermore, piperazine-1,2,3-triazole derivatives have been investigated as potential treatments for pancreatic cancer.[5]

-

Infectious Diseases: Piperazin-2-one derivatives have been reported to exhibit anti-adenoviral activity, suggesting a potential role in the development of novel antiviral agents.[6]

The following sections will delve into the specific targets and available quantitative data for these related compounds, providing a rationale for the investigation of this compound in these therapeutic areas.

Quantitative Data for Structurally Related Compounds

The following table summarizes the available quantitative data for compounds structurally related to this compound, providing insights into their potential target affinities.

| Compound Name | Target(s) | Assay Type | Quantitative Data (e.g., Ki, IC50) | Reference |

| 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) | α1B Adrenergic Receptor | Competition Binding | Low micromolar range | [3] |

| 5-HT1A Receptor | Competition Binding | Low micromolar range | [3] | |

| D2 Receptor | Competition Binding | Low micromolar range | [3] | |

| Trisubstituted piperazin-2-one derivative | Adenovirus Replication | Antiviral Assay | - | [6] |

Key Experimental Methodologies

To facilitate further research, this section outlines typical experimental protocols for assessing the activity of novel compounds at the potential therapeutic targets identified.

Receptor Binding Assays

Objective: To determine the binding affinity of a test compound for a specific receptor.

General Protocol (for 5-HT1A Receptor Binding):

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT is commonly used as the radioligand.

-

Assay Buffer: Typically a Tris-HCl buffer containing MgCl₂ and other additives.

-

Incubation: Membranes, radioligand, and various concentrations of the test compound (or vehicle for control) are incubated together.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is calculated and can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

In Vitro Antiviral Assays

Objective: To evaluate the ability of a compound to inhibit viral replication in a cell-based model.

General Protocol (for Adenovirus):

-

Cell Line: A549 cells (human lung carcinoma) are commonly used as they are permissive to adenovirus infection.

-

Virus: A specific serotype of adenovirus is used to infect the cells.

-

Treatment: Cells are treated with various concentrations of the test compound before, during, or after viral infection.

-

Incubation: Infected and treated cells are incubated for a period sufficient for viral replication (e.g., 48-72 hours).

-

Endpoint Measurement: Viral replication can be quantified by various methods, such as:

-

Plaque Assay: To determine the number of infectious virus particles.

-

Quantitative PCR (qPCR): To measure the amount of viral DNA.

-

Cytopathic Effect (CPE) Assay: To assess virus-induced cell death, often measured using a cell viability dye like MTT.

-

-

Data Analysis: The EC50 value (the concentration of the compound that inhibits viral replication by 50%) is determined.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by piperazin-2-one derivatives and a general workflow for screening and target identification.

Caption: Postulated 5-HT1A Receptor Signaling Pathway for a Piperazin-2-one Derivative.

Caption: General Drug Discovery Workflow.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently limited, the analysis of structurally related compounds provides a strong rationale for its investigation in the fields of CNS disorders, oncology, and infectious diseases. The piperazin-2-one core, modified with an N-tert-butyl group, presents a unique chemical entity with the potential for novel pharmacological activities. This technical guide offers a starting point for researchers by summarizing the known activities of similar molecules, providing standardized experimental protocols, and visualizing potential mechanisms of action. Further investigation through systematic screening and target identification studies is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

A Comprehensive Review of Synthetic Routes for Piperazin-2-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique structural features, which allow for the presentation of substituents in well-defined spatial orientations, have made it an attractive target for the development of novel therapeutics. This technical guide provides an in-depth review of the principal synthetic strategies for the construction of the piperazin-2-one ring system, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.

Cascade Double Nucleophilic Substitution

A highly efficient and convergent approach to substituted piperazin-2-ones involves a metal-promoted cascade double nucleophilic substitution. This one-pot reaction allows for the formation of three new bonds and the introduction of two points of diversity, making it a powerful tool for the rapid generation of compound libraries.[1][2][3] The general strategy involves the reaction of a chloro allenylamide with a primary amine and an aryl iodide in the presence of a palladium catalyst.

Logical Workflow for Cascade Double Nucleophilic Substitution:

Caption: One-pot cascade synthesis of piperazin-2-ones.

Table 1: Quantitative Data for Cascade Double Nucleophilic Substitution

| Entry | Aryl Iodide | Primary Amine | Yield (%) | Reference |

| 1 | Iodobenzene | Benzylamine | 75 | [3] |

| 2 | 4-Iodotoluene | Cyclohexylamine | 82 | [3] |

| 3 | 1-Iodo-4-methoxybenzene | Phenethylamine | 78 | [3] |

| 4 | 1-Iodo-3-nitrobenzene | Allylamine | 65 | [3] |

Experimental Protocol: General Procedure for Cascade Double Nucleophilic Substitution [3]

To a solution of chloro allenylamide (1.0 equiv) in acetonitrile are added the primary amine (1.2 equiv), aryl iodide (1.1 equiv), Pd(PPh3)4 (0.05 equiv), and Cs2CO3 (2.0 equiv). The reaction mixture is stirred at 80 °C for 12-16 hours under an inert atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired piperazin-2-one derivative.

Intramolecular Cyclization of Diamine Derivatives

A common and versatile method for the synthesis of piperazin-2-ones is the intramolecular cyclization of appropriately functionalized N-(2-aminoethyl)amino acid derivatives. This strategy encompasses several variations, including the use of activating agents to facilitate the amide bond formation.

Cyclization of N-(2-aminoethyl)amino Esters

The reaction between a 1,2-diamine and an α,β-unsaturated ester or a haloacetyl halide followed by intramolecular aminolysis is a straightforward approach. For instance, the reaction of ethylenediamine with diethyl oxalate leads to the formation of piperazine-2,3-diones, which can be selectively reduced to piperazin-2-ones.[4]

Experimental Workflow for Cyclization of Diamine Derivatives:

References

Methodological & Application

Synthesis of 1-(tert-Butyl)piperazin-2-one from N-Boc-piperazine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the multi-step synthesis of 1-(tert-butyl)piperazin-2-one, a valuable building block in medicinal chemistry, starting from N-Boc-piperazine. The synthetic route involves three key transformations: the formation of the piperazin-2-one core via cyclization of an N-Boc protected diamine, subsequent deprotection of the Boc group, and a final N-alkylation to introduce the tert-butyl moiety. This document outlines the detailed experimental procedures for each step, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to guide researchers in the successful preparation of the target compound.

Introduction

Piperazine and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of approved pharmaceuticals. The piperazin-2-one motif, in particular, serves as a constrained cyclic diamine that can modulate the physicochemical properties and pharmacological activity of drug candidates. The synthesis of specifically substituted piperazin-2-ones, such as this compound, is of significant interest for the development of novel therapeutics. The tert-butyl group can impart unique steric and electronic properties, influencing receptor binding and metabolic stability.

The following protocol details a reliable three-step synthesis to obtain this compound. The synthesis begins with the construction of the 4-Boc-piperazin-2-one intermediate, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group, and concludes with the challenging introduction of a sterically hindered tert-butyl group onto the lactam nitrogen.

Synthetic Workflow

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-oxo-1-piperazinecarboxylate (4-Boc-piperazin-2-one)

This procedure outlines the formation of the piperazin-2-one ring system through the cyclization of N-Boc-ethylenediamine with ethyl chloroacetate.

Materials:

-

N-Boc-ethylenediamine

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of N-Boc-ethylenediamine (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (2.5 eq.).

-

Add ethyl chloroacetate (1.1 eq.) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-oxo-1-piperazinecarboxylate as a solid.

Step 2: Synthesis of Piperazin-2-one

This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free piperazin-2-one.

Materials:

-

tert-Butyl 4-oxo-1-piperazinecarboxylate

-

4M HCl in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve tert-butyl 4-oxo-1-piperazinecarboxylate (1.0 eq.) in a minimal amount of 1,4-dioxane.

-

To this solution, add 4M HCl in 1,4-dioxane (3-5 eq.) at room temperature.

-

Stir the reaction mixture for 1-3 hours. The hydrochloride salt of the product may precipitate.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting hydrochloride salt can be washed with diethyl ether and collected by filtration to yield piperazin-2-one hydrochloride.

-

For the free base, the crude salt is dissolved in water and basified with a strong base (e.g., solid KOH or concentrated NaOH) to a pH > 11, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The combined organic extracts are then dried and concentrated.

Step 3: Synthesis of this compound

This procedure details the N-alkylation of piperazin-2-one with a tert-butyl group. This step can be challenging due to the steric hindrance of the tert-butyl group.

Materials:

-

Piperazin-2-one

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

tert-Butyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of piperazin-2-one (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add tert-butyl bromide (1.5 eq.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Yields are indicative and may vary based on reaction scale and optimization.

| Step | Product | Starting Material | Reagents | Solvent | Temp. | Time (h) | Yield (%) |

| 1 | tert-Butyl 4-oxo-1-piperazinecarboxylate | N-Boc-ethylenediamine | Ethyl chloroacetate, K₂CO₃ | Acetonitrile | Reflux | 12-16 | 70-85 |

| 2 | Piperazin-2-one hydrochloride | tert-Butyl 4-oxo-1-piperazinecarboxylate | 4M HCl in Dioxane | Dioxane | RT | 1-3 | >90 |

| 3 | This compound | Piperazin-2-one | NaH, tert-Butyl bromide | DMF | 0°C to RT | 16-24 | 30-50 |

Signaling Pathway Diagram

The logical relationship of the multi-step synthesis is depicted below, illustrating the progression from starting materials to the final product through key intermediates.

Application Notes and Protocols for the N-alkylation of Piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the N-alkylation of piperazin-2-one, a key synthetic transformation for accessing a diverse range of molecular scaffolds in drug discovery.

Introduction

The piperazin-2-one moiety is a valuable structural motif found in numerous biologically active compounds and is considered a privileged scaffold in medicinal chemistry. The ability to selectively introduce substituents on the nitrogen atoms of the piperazin-2-one ring is crucial for modulating the pharmacological properties of lead compounds. N-alkylation, the formation of a carbon-nitrogen bond, is a fundamental method for achieving this functionalization.

The N-alkylation of piperazin-2-one typically proceeds via a nucleophilic substitution reaction where the nitrogen atom of the lactam attacks an electrophilic alkylating agent, such as an alkyl halide. The reaction is generally performed in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. The choice of base, solvent, and reaction temperature is critical for achieving high yields and minimizing side reactions.

Due to the presence of two nitrogen atoms in the piperazine ring system, selective mono-alkylation can be a challenge. In the case of piperazin-2-one, the N1 nitrogen is part of an amide (lactam) and is significantly less nucleophilic than the N4 secondary amine. Therefore, alkylation is expected to occur selectively at the N4 position under standard conditions. Forcing conditions could potentially lead to alkylation at N1, although this is less common. For selective N1 alkylation, protection of the N4 position is typically required.

Data Presentation: N-Alkylation Conditions and Yields

The following table summarizes representative quantitative data for N-alkylation reactions of piperazine derivatives. While specific data for the direct alkylation of unsubstituted piperazin-2-one is not extensively reported, the conditions for N-acetylpiperazine provide a close and relevant analogue, demonstrating high yields with various primary alkyl bromides.

| Substrate | Alkylating Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Acetylpiperazine | n-Butyl bromide (1.1) | K₂CO₃ (1.25) | Acetonitrile | Reflux (~82) | Overnight | 88 | [1] |

| N-Acetylpiperazine | n-Hexyl bromide (1.1) | K₂CO₃ (1.25) | Acetonitrile | Reflux (~82) | Overnight | 90 | [1] |

| N-Acetylpiperazine | n-Octyl bromide (1.1) | K₂CO₃ (1.25) | Acetonitrile | Reflux (~82) | Overnight | 71 | [1] |

| N-Acetylpiperazine | n-Dodecyl bromide (1.1) | K₂CO₃ (1.25) | Acetonitrile | Reflux (~82) | Overnight | 79 | [1] |

| N-Boc-piperazine | Alkyl halide (1.0-1.2) | K₂CO₃ (1.5-2.0) | Acetonitrile/DMF | RT to 80 | - | High | [2] |

| Substituted Piperazine | Alkyl Bromide (1.1) | K₂CO₃ (2.0) | Acetonitrile | 60-80 | - | - | [3] |

Experimental Protocols

The following is a generalized protocol for the N4-alkylation of a piperazin-2-one derivative. This protocol is adapted from established procedures for the alkylation of structurally similar N-acetylpiperazine and other piperazine derivatives.[1][2][3]

Materials:

-

Piperazin-2-one or N1-substituted piperazin-2-one (1.0 eq)

-

Alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the piperazin-2-one derivative (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous DMF or acetonitrile to the flask to create a stirrable suspension (a typical concentration is 0.1-0.5 M).

-

Addition of Alkylating Agent: While stirring the suspension, add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir until the starting material is consumed. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of the reaction solvent or ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Extraction:

-

Partition the resulting residue between ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic layers.

-

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-alkylated piperazin-2-one.

Visualizations

Chemical Reaction Scheme

The following diagram illustrates the general chemical transformation in the N-alkylation of piperazin-2-one.

References

The Versatility of the 1-(tert-Butyl)piperazin-2-one Scaffold in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1-(tert-butyl)piperazin-2-one moiety has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of steric bulk and conformational rigidity that is advantageous for designing selective and potent therapeutic agents. The tert-butyl group can provide metabolic stability and influence binding affinity, while the piperazin-2-one core serves as a versatile template for a variety of chemical modifications. This document provides detailed application notes and experimental protocols for leveraging this scaffold in drug discovery programs targeting a range of diseases, including cancer and central nervous system (CNS) disorders.

Application Notes

The this compound scaffold and its derivatives have demonstrated significant potential across multiple therapeutic areas. The inherent properties of this structural motif make it an attractive starting point for the development of novel drug candidates.

Anticancer Activity:

Derivatives of the piperazin-2-one class have shown promising cytotoxic effects against various cancer cell lines.[1] A key mechanism of action for some of these compounds is the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins.[1] By disrupting the Ras signaling pathway, which is frequently hyperactivated in many cancers, these derivatives can lead to decreased cell proliferation and the induction of apoptosis.[1]

Furthermore, related piperazine-containing compounds have been investigated as inhibitors of the S100A2-p53 protein-protein interaction, a target of interest in pancreatic and other cancers.[2] Overexpression of S100A2 can inhibit the tumor suppressor p53, leading to aberrant cancer cell proliferation.[3] Compounds that disrupt this interaction can restore p53 function and induce cancer cell death.

Central Nervous System (CNS) Activity:

The piperazine ring is a well-established pharmacophore in CNS drug discovery, and the incorporation of a tert-butyl group can fine-tune the pharmacological profile of these agents.[4] One notable derivative, 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), has demonstrated anxiolytic- and antidepressant-like activities in preclinical models.[5] Its mechanism is believed to involve the modulation of serotonergic, noradrenergic, and dopaminergic pathways, with binding affinity for α1B, 5-HT1A, and D2 receptors.[5] This highlights the potential of the scaffold in developing novel treatments for a range of neurological and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives based on the piperazine scaffold.

Table 1: Anticancer Activity of Piperazin-2-one and Related Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Target/Mechanism | Reference |

| Guanidine Derivative (7g) | HT-29 (Colon) | MTT Assay | < 500 | Cytotoxicity | [6] |

| Guanidine Derivative (7g) | A549 (Lung) | MTT Assay | < 500 | Cytotoxicity | [6] |

| Triazole Derivative 11c (4-Br) | MiaPaCa-2 (Pancreatic) | Growth Inhibition | Not specified | S100A2-p53 Interaction | [2] |

| Triazole Derivative 11i (3-Cl) | MiaPaCa-2 (Pancreatic) | Growth Inhibition | Not specified | S100A2-p53 Interaction | [2] |

| Triazole Derivative 11h (4-CF3) | MiaPaCa-2 (Pancreatic) | Growth Inhibition | Not specified | S100A2-p53 Interaction | [2] |

Table 2: CNS Receptor Binding Affinity of a 1-(tert-Butyl)piperazin-1-yl Derivative (LQFM180)

| Receptor | Assay Type | Ki (µM) | Reference |

| α1B Adrenergic | Radioligand Binding | Low micromolar | [5] |

| 5-HT1A Serotonin | Radioligand Binding | Low micromolar | [5] |

| D2 Dopamine | Radioligand Binding | Low micromolar | [5] |

Experimental Protocols

Detailed methodologies for the synthesis of the core scaffold and key biological assays are provided below.

Protocol 1: Synthesis of 1-(tert-Butyl)piperazine

This protocol describes a general method for the synthesis of 1-(tert-butyl)piperazine, a key precursor for this compound derivatives. This method involves the reductive amination of piperazine.

Materials:

-

1-Benzyl-4-tert-butylpiperazine

-

99% Ethanol

-

5% Palladium on charcoal (Pd/C) catalyst

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Dissolve 348.5 g of 1-benzyl-4-tert-butylpiperazine in 1200 mL of 99% ethanol.[7]

-

Carefully add 10 g of a 5% palladium on charcoal catalyst to the solution.[7]

-

Transfer the mixture to a hydrogenation apparatus and shake under a hydrogen atmosphere (1 atmosphere) at room temperature.[7]

-

Monitor the reaction until the uptake of hydrogen is complete.

-

Once the reaction is complete, filter the mixture to remove the catalyst.[7]

-

Concentrate the filtrate by evaporation under reduced pressure using a rotary evaporator.[7]

-

Distill the residue under vacuum to obtain 1-tert-butylpiperazine as a colorless oil.[7] The product will crystallize upon standing.

Protocol 2: MTT Assay for Cytotoxicity

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HT-29, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Prepare serial dilutions of the this compound derivatives in the cell culture medium.

-

After 24 hours, replace the medium with fresh medium containing the serially diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours at 37°C.[1]

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[1]

-